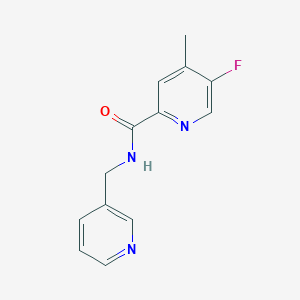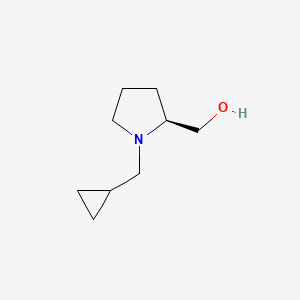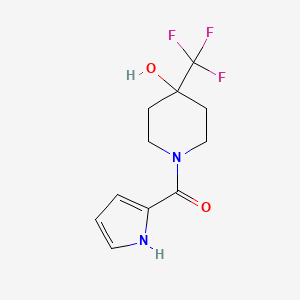
(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(1H-pyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(1H-pyrrol-2-yl)methanone, also known as PF-06463922, is a small molecule inhibitor that has been developed for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
One area of research focuses on the pharmacokinetics, metabolism, and excretion of compounds with structural similarities, such as dipeptidyl peptidase IV inhibitors. These studies often involve examining the absorption, distribution, metabolism, and excretion (ADME) profiles in various species, including rats, dogs, and humans. The major metabolic pathways could include hydroxylation, amide hydrolysis, N-dealkylation, and conjugation reactions, indicating the body's ability to metabolize and eliminate these compounds efficiently. Such research underscores the importance of understanding a compound's pharmacokinetic profile for therapeutic applications (Sharma et al., 2012).
Synthesis and Structural Analysis
The synthesis of structurally related compounds, including their intermediates, provides valuable insights into chemical methodologies that could be applied to the synthesis of (4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(1H-pyrrol-2-yl)methanone. These syntheses often involve multiple steps, including amidation, Friedel-Crafts acylation, and hydration, with the aim of achieving high yields and purity. Furthermore, structural analysis through techniques such as NMR and crystallography aids in confirming the identity and purity of synthesized compounds, which is crucial for their further application in research (Rui, 2010).
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial activity, demonstrating potential applications in developing new antibacterial and antifungal agents. Such studies typically involve the synthesis of derivatives followed by in vitro testing against various pathogenic bacterial and fungal strains. The identification of compounds with significant antimicrobial properties can lead to further research and development in the field of antibiotics and infection control (Mallesha & Mohana, 2014).
Molecular Interaction Studies
Research on the molecular interactions of analogous compounds with biological targets, such as cannabinoid receptors, provides insights into the design and development of receptor antagonists or agonists. These studies can involve computational modeling, binding affinity analysis, and structure-activity relationship (SAR) exploration to understand how structural features influence biological activity. Such insights are valuable for designing compounds with improved efficacy, selectivity, and pharmacological properties (Shim et al., 2002).
Propiedades
IUPAC Name |
[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)10(18)3-6-16(7-4-10)9(17)8-2-1-5-15-8/h1-2,5,15,18H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSBMUWWCSUOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(1H-pyrrol-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2572387.png)
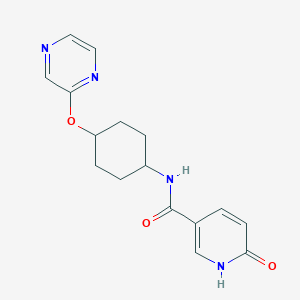
![(Z)-2-cyano-N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2572390.png)
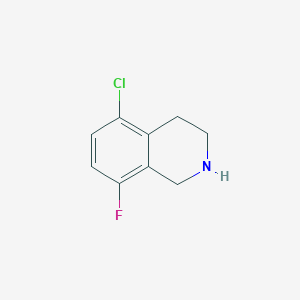
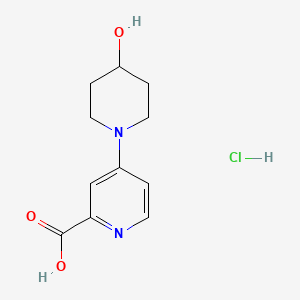
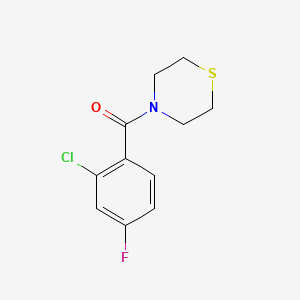
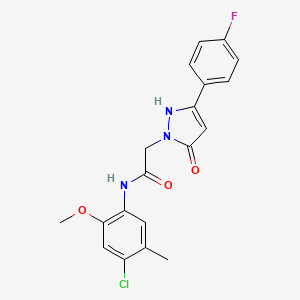
![N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2572399.png)
![4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2572400.png)
